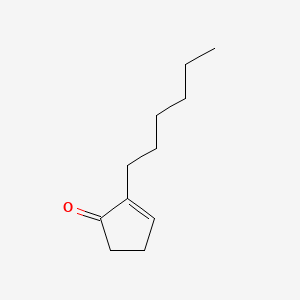






|
REACTION_CXSMILES
|
O[CH:2]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].II>>[CH2:2]([C:8]1[C:9](=[O:13])[CH2:10][CH2:11][CH:12]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CCCCC)C1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
II
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
followed by 6 hours of the reaction at 150° C
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C=1C(CCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |